3-Sulfanylpyridine-2-carbonitrile

Description

Contextual Significance of Pyridine-Carbonitrile Scaffolds in Organic Synthesis

Pyridine-carbonitrile scaffolds are of considerable importance in the realm of organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. acs.orgresearchgate.net The presence of the nitrile group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring, and it can be readily transformed into other functional groups such as amines, amides, and carboxylic acids. This chemical versatility makes pyridine-carbonitrile derivatives valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. researchgate.net

The strategic placement of a carbonitrile group on the pyridine ring allows for a variety of chemical manipulations. For instance, cyanopyridines are crucial for creating compounds with specific electronic properties, which is particularly relevant in the design of materials with tailored optical and electronic characteristics. nist.gov In medicinal chemistry, the pyridine-carbonitrile motif is a key component in numerous drug candidates, contributing to their binding affinity and pharmacokinetic profiles. nih.gov

Unique Structural Features and Functional Group Analysis of 3-Sulfanylpyridine-2-carbonitrile

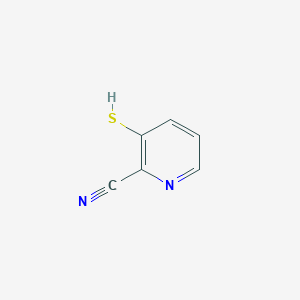

The molecular structure of this compound is characterized by a pyridine ring substituted with a sulfanyl (B85325) (-SH) group at the 3-position and a carbonitrile (-C≡N) group at the 2-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₂S |

| Molecular Weight | 136.17 g/mol |

| CAS Number | 53636-41-2 |

Data sourced from publicly available chemical supplier information. bldpharm.com

The functional groups of this compound exhibit characteristic spectroscopic signatures. In infrared (IR) spectroscopy, the nitrile group would be expected to show a sharp absorption band in the region of 2220-2260 cm⁻¹. The S-H stretch of the thiol group typically appears as a weak band around 2550-2600 cm⁻¹, which may be absent if the thione tautomer predominates. The C=S stretch of the thione form would be observed in the region of 1050-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide further insights into the structure. In the ¹H NMR spectrum, the chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the sulfanyl/thioxo group. The proton of the SH group, if present, would likely appear as a broad singlet. In the ¹³C NMR spectrum, the carbon of the nitrile group would resonate at a characteristic downfield shift.

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide additional structural information.

Historical Perspectives on the Development and Research of S-Functionalized Pyridine Derivatives

The study of sulfur-containing heterocyclic compounds has a rich history, driven by their diverse and significant biological activities. The introduction of a sulfur functional group into a pyridine ring can profoundly alter its physicochemical properties and biological function.

Early research into S-functionalized pyridines was often linked to the broader investigation of organosulfur chemistry. The synthesis of simple mercaptopyridines dates back to the early 20th century, with one of the first reported syntheses of 2-mercaptopyridine (B119420) occurring in 1931. wikipedia.org This was achieved by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide (B99878). wikipedia.org Later, more convenient methods were developed, such as the reaction of 2-chloropyridine with thiourea. wikipedia.org

The medicinal importance of sulfur-containing compounds spurred further research into S-functionalized pyridines. The discovery of the antibacterial properties of sulfonamides in the 1930s highlighted the potential of organosulfur compounds in medicine. While not a direct pyridine derivative, this discovery paved the way for the exploration of a wide range of sulfur-containing heterocycles.

Over the decades, a variety of S-functionalized pyridine derivatives have been synthesized and investigated for a range of applications. For example, polymeric derivatives of 2-mercaptopyridine have been developed as reagents in peptide synthesis. nih.gov The versatility of the sulfanyl group allows for a range of chemical modifications, leading to the creation of extensive libraries of compounds for drug discovery programs. The continuous development of new synthetic methodologies has made a wide array of functionalized pyridines, including those with sulfur substituents, more accessible for research and development. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloropyridine |

| 2-mercaptopyridine |

| calcium hydrogen sulfide |

| thiourea |

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKLLBKKFAFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569060 | |

| Record name | 3-Sulfanylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-41-2 | |

| Record name | 3-Sulfanylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Sulfanylpyridine 2 Carbonitrile and Advanced Analogues

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product containing the majority of the starting materials' atoms, are a cornerstone in the synthesis of complex heterocyclic compounds like pyridine (B92270) derivatives. researchgate.netmdpi.com These reactions are highly valued in medicinal and organic chemistry for their efficiency, reducing the need for multiple steps and purification procedures. researchgate.net The construction of the pyridine ring through MCRs is a versatile and widely used method. acsgcipr.org

One-Pot Cyclocondensation Protocols for Pyridine-Sulfanyl-Carbonitriles

One-pot cyclocondensation reactions are particularly effective for synthesizing sulfanylpyridine carbonitrile scaffolds. These protocols are broadly categorized into pseudo-four-component reactions (pseudo-4CR) and three-component reactions (3CR), both of which have been successfully applied to the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, which are close structural analogues of the target compound. nih.govresearchgate.net

The pseudo-four-component reaction (pseudo-4CR) is a prominent method for synthesizing highly functionalized sulfanylpyridines. nih.govresearchgate.net This strategy involves the condensation of an aldehyde, a thiol, and two equivalents of malononitrile (B47326) in a one-pot process. nih.govresearchgate.net Despite involving four molecules, it is termed "pseudo-4CR" because two of the reactants are identical. Over the last decade, significant progress has been made in the catalysis of this reaction, leading to improved yields and milder reaction conditions. nih.gov

Various catalytic systems have been employed to facilitate this transformation, highlighting the reaction's versatility. A range of catalysts, from simple bases to more complex systems, have proven effective. nih.gov

Table 1: Selected Catalysts in pseudo-4CR Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles nih.gov

| Catalyst | Additional Conditions |

|---|---|

| Triethylamine (Et3N) | - |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | - |

| Piperidine (B6355638) | - |

| Piperidine / Microwave (MW) | Microwave irradiation |

| [bmim]OH (ionic liquid) | - |

| KF-Al2O3 | - |

| KF-Al2O3 / Microwave (MW) | Microwave irradiation |

An alternative and widely used approach is the three-component reaction (3CR). nih.govresearchgate.net This methodology typically involves the cyclocondensation of an S-nucleophile (thiol), malononitrile, and a pre-formed 2-arylidenemalononitrile (a condensation product of an aldehyde and malononitrile). nih.govresearchgate.net This method provides a direct route to the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold. nih.gov The initial one-pot synthesis of this scaffold was reported in 1981, demonstrating two pathways: the reaction of 2-arylidenemalononitrile with a thiol and the reaction of a thiol with malononitrile, both leading to the formation of the target pyridine. nih.gov

Mechanistic Investigations of Multicomponent Syntheses

The mechanism of these multicomponent reactions leading to pyridine derivatives generally proceeds through a series of condensation, addition, and cyclization steps. researchgate.netresearchgate.net In the context of the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, the reaction likely initiates with a Knoevenagel condensation between the aldehyde and one molecule of malononitrile to form an arylidenemalononitrile intermediate. nih.gov

Simultaneously, the thiol can react with a second molecule of malononitrile. The subsequent key steps involve a Michael addition, where the nucleophilic carbon of the thiol-malononitrile adduct attacks the electrophilic double bond of the arylidenemalononitrile. nih.gov This is followed by an intramolecular cyclization and subsequent aromatization, often through the elimination of a small molecule like hydrogen sulfide (B99878) or through an oxidative step, to yield the final stable pyridine ring. acsgcipr.orgresearchgate.net The exact sequence and intermediates can be influenced by the specific reactants, catalysts, and solvent conditions used. researchgate.net

Catalytic Systems in Pyridine-Carbonitrile Synthesis

Catalysis is a critical element in the successful synthesis of pyridine-carbonitriles via MCRs, often improving reaction rates and yields. researchgate.net Both base and acid catalysts have been utilized effectively.

Amine bases, such as piperidine, play a crucial role in facilitating the multicomponent synthesis of pyridine-carbonitriles. nih.govwikipedia.org Piperidine is a versatile organic compound, often used as a base and a solvent in chemical reactions. wikipedia.orgijnrd.org In the context of the pseudo-4CR for sulfanylpyridines, piperidine acts as a basic catalyst. nih.gov Its function is to deprotonate the acidic methylene (B1212753) protons of malononitrile, generating the necessary carbanion nucleophile. This nucleophile then participates in the initial Knoevenagel condensation with the aldehyde and the subsequent Michael addition steps. The basic nature of piperidine is essential for promoting the cascade of reactions that ultimately leads to the formation of the pyridine ring. researchgate.netresearchgate.net

Application of Ionic Bases (e.g., Tetrabutylammonium (B224687) Hydroxide)

Ionic bases, such as tetrabutylammonium hydroxide (B78521) (TBAH), have been utilized as effective catalysts in the synthesis of pyridine derivatives. In the context of producing 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, TBAH has been employed as a catalyst in pseudo-four-component reactions involving malononitrile, aldehydes, and thiols. nih.govresearchgate.net This approach highlights the role of ionic liquids and related bases in promoting the cyclocondensation reactions necessary to form the pyridine ring. The use of such catalysts can offer advantages in terms of reaction rates and yields. nih.gov

Metal-Free Catalysis and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of metal-free catalytic systems and the adoption of green chemistry principles in organic synthesis. mdpi.com For the synthesis of sulfanylpyridine derivatives, metal-free strategies are being explored to avoid the potential toxicity and cost associated with metal catalysts. researchgate.net These approaches often align with the principles of green chemistry by aiming for higher atom economy, use of less hazardous substances, and milder reaction conditions. mdpi.com

Solvent Effects and Reaction Medium Optimization (e.g., Ethanol (B145695), Acetonitrile (B52724), Deep Eutectic Solvents, Polyethylene Glycol)

The choice of solvent plays a crucial role in the outcome of chemical reactions, influencing reaction rates, yields, and even the course of the reaction.

Ethanol and Acetonitrile: Traditional organic solvents like ethanol and acetonitrile are commonly used in the synthesis of pyridine derivatives. For example, the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been carried out in ethanol. researchgate.net Thermodynamic studies on the solubility of related compounds, such as sulfadiazine (B1682646) and sulfamerazine, in acetonitrile-alcohol mixtures (like ethanol and 1-propanol) have been conducted to understand the solute-solvent and solvent-solvent interactions that govern the dissolution process. mdpi.comnih.govnih.gov These studies show that solubility is dependent on the cosolvent composition and temperature, with the process often being endothermic and entropy-driven. nih.govnih.gov

Deep Eutectic Solvents (DESs): DESs are emerging as green and sustainable alternatives to conventional organic solvents. rsc.orgmdpi.comnih.gov They are typically formed by mixing two or three inexpensive and safe components that self-associate through hydrogen bonding, resulting in a significant depression of the freezing point. rsc.orgmdpi.com DESs possess properties similar to ionic liquids, such as low volatility and non-flammability, but are generally cheaper, less toxic, and often biodegradable. mdpi.com Their tunable physicochemical properties make them attractive for various applications, including as media for organic synthesis and biocatalysis. rsc.orgfrontiersin.org Resorcinol-based DESs have even been used as both carbon precursors and templating agents in the synthesis of porous carbon materials. researchgate.net

Polyethylene Glycol (PEG): Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer that has found applications in various fields, including pharmaceutical and biomedical research. nih.govnih.gov In synthesis, PEG can be used as a reaction medium or as a support for solid-phase synthesis. nih.gov The synthesis of PEG derivatives with specific functionalities at their terminals allows for their use in bioconjugation, a process known as PEGylation, which can improve the pharmacokinetic properties of drugs. nih.gov Stepwise solid-phase synthesis methods have been developed to produce monodisperse PEG and its derivatives. nih.gov

Functional Group Interconversion Strategies in S-Pyridine-Carbonitrile Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. vanderbilt.eduimperial.ac.uk This approach is crucial for accessing a wide range of derivatives from a common intermediate. In the context of S-pyridine-carbonitrile synthesis, FGIs can be applied to modify the substituents on the pyridine ring or the sulfur atom.

Common FGIs include:

Conversion of alcohols to halides: This can be achieved using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) (Ph₃P) with a bromine source. vanderbilt.edu

Displacement of halides with other nucleophiles: Halides are good leaving groups and can be displaced by various nucleophiles, including thiols, to introduce the sulfanyl (B85325) group. vanderbilt.edu

Oxidation and reduction reactions: Alcohols can be oxidized to aldehydes or carboxylic acids, while nitriles can be reduced to amines. vanderbilt.eduimperial.ac.uk

Thiation of carbonyl groups: A carbonyl group can be converted to a thiocarbonyl group using reagents like phosphorus pentasulfide. researchgate.net

For instance, a 2-oxo-pyridine-3-carbonitrile derivative can be treated with phosphorus pentasulfide to yield the corresponding 2-thioxo derivative. researchgate.net This thioxo group can then be further functionalized.

Alkylation and Arylation Routes to S-Substituted Pyridine-Carbonitriles

Alkylation and arylation reactions are key methods for introducing carbon-based substituents onto the sulfur atom of 3-sulfanylpyridine-2-carbonitrile, leading to a diverse array of S-substituted derivatives.

Alkylation: The sulfur atom in a thioxopyridine or a sulfanylpyridine is nucleophilic and can readily react with alkylating agents. For example, 2-thioxopyridine-3-carbonitrile derivatives can be reacted with methyl iodide or ethyl chloroacetate (B1199739) to afford the corresponding S-alkylated products. researchgate.net This S-alkylation is a common strategy to build molecular complexity and modulate the biological activity of the parent compound. nih.gov

Arylation: The introduction of aryl groups onto the sulfur atom can be achieved through various cross-coupling reactions. While specific examples for the direct S-arylation of this compound are not detailed in the provided search results, general principles of C-S and N-S bond formation are relevant. For instance, methods for the synthesis of substituted pyridines often involve the coupling of different fragments, which can include arylated components. nih.govnih.gov Intramolecular C-arylation has also been reported as a method for forming cyclic structures. nih.gov

The following table summarizes some of the synthetic approaches and key reagents discussed:

| Synthetic Approach | Key Reagents/Catalysts | Solvent/Medium | Relevant Section |

| Pseudo-four-component reaction | Tetrabutylammonium hydroxide (TBAH) | Not specified | 2.1.3.2 |

| Metal-free synthesis | Molecular iodine, Singlet oxygen | Water, Organic solvents | 2.1.3.3 |

| Solvent optimization | Ethanol, Acetonitrile, DESs, PEG | Varied | 2.1.4 |

| Functional group interconversion | P₂S₅, PBr₃, Ph₃P | Pyridine, Organic solvents | 2.2 |

| S-Alkylation | Methyl iodide, Ethyl chloroacetate | Not specified | 2.3 |

Reactivity and Mechanistic Understanding of 3 Sulfanylpyridine 2 Carbonitrile

Principles of Pyyridine Ring Reactivity

The pyridine (B92270) ring is an aromatic heterocycle that is structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. pharmaguideline.com This substitution has profound consequences for the ring's reactivity. The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the ring carbons, particularly positions 2, 4, and 6. gcwgandhinagar.comuoanbar.edu.iq This electron-deficient nature, often compared to that of a highly deactivated benzene ring like nitrobenzene, makes pyridine less susceptible to electrophilic aromatic substitution than benzene. uoanbar.edu.iqwikipedia.orgquimicaorganica.org

Electrophilic attack, when it does occur under harsh conditions, preferentially happens at the 3-position. quora.comaklectures.com This is because the cationic intermediates (sigma complexes) formed from attack at the 2- or 4-positions would place a positive charge on the already electronegative nitrogen atom, which is a highly unfavorable state. quora.comaklectures.com In contrast, attack at the 3-position keeps the positive charge distributed among the carbon atoms. quora.com Furthermore, in acidic media, the nitrogen atom's basic lone pair is readily protonated, forming a pyridinium (B92312) ion. gcwgandhinagar.comuoanbar.edu.iq This positive charge further deactivates the ring towards electrophiles. uoanbar.edu.iq

Conversely, the electron-poor character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. uoanbar.edu.iqquimicaorganica.orgwikipedia.orgstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer-like complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com Attack at the 3-position does not allow for this stabilization. stackexchange.com In 3-Sulfanylpyridine-2-carbonitrile, the 2-position is already substituted, leaving the 4- and 6-positions as the primary sites for potential nucleophilic attack.

The reactivity of the pyridine ring can be modified. For instance, oxidation of the ring nitrogen to a pyridine-N-oxide can activate the ring for electrophilic substitution at the 4-position, as the oxygen atom can donate electron density back into the ring through resonance. gcwgandhinagar.combhu.ac.inmatanginicollege.ac.in

Table 1: Comparison of Reactivity between Benzene and Pyridine

| Feature | Benzene | Pyridine |

| Electron Density | Electron-rich | Electron-deficient pharmaguideline.comuoanbar.edu.iq |

| Electrophilic Substitution | Readily occurs wikipedia.org | Requires harsh conditions wikipedia.orgquimicaorganica.org |

| Preferred position for Electrophilic Attack | N/A (all positions equivalent) | C-3 quora.comaklectures.com |

| Nucleophilic Substitution | Very difficult, requires strong activation | Occurs readily, especially at C-2 and C-4 wikipedia.orgstackexchange.com |

| Reactivity in Acid | Generally unreactive | Forms pyridinium salt, deactivating the ring gcwgandhinagar.comuoanbar.edu.iq |

Reactivity of the Carbonitrile Group (-CN)

The carbonitrile (or nitrile) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. This bond is strongly polarized towards the electronegative nitrogen atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.orglibretexts.org

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition reactions. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) attack the nitrile carbon to form an intermediate imine salt. This salt is stable to further attack by the organometallic reagent. Subsequent aqueous workup with acid hydrolyzes the imine intermediate to yield a ketone. libretexts.org This provides a valuable method for ketone synthesis where the newly introduced R group from the organometallic reagent is bonded to the carbonyl carbon.

Reduction with Hydride Reagents: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgchemistrysteps.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an imine anion, which is then reduced in a second step to a dianion. libretexts.orglibretexts.org Aqueous workup protonates the dianion to give the primary amine. libretexts.org If a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), is used and the reaction is kept at low temperature, the reaction can be stopped at the imine stage. Subsequent hydrolysis then yields an aldehyde. libretexts.org

Nitriles can be hydrolyzed to produce carboxylic acids or amides, with the reaction proceeding under either acidic or basic conditions. chemguide.co.ukbyjus.com In both cases, the reaction involves the initial formation of an amide intermediate, which may or may not be isolated. libretexts.orgchemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., HCl or H₂SO₄), the nitrile nitrogen is first protonated. libretexts.orgchemistrysteps.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com A series of proton transfers and tautomerization of the resulting imidic acid leads to an amide. chemistrysteps.com Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com This amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, and after a series of steps, a carboxylate salt is formed, and ammonia (B1221849) is liberated. openstax.org The free carboxylic acid can be obtained by acidifying the final solution. chemguide.co.uk

Table 2: Products of Common Nitrile Reactions

| Reagent(s) | Initial Product | Final Product (after workup) | Product Class |

| 1. RMgX or RLi; 2. H₃O⁺ | Imine Salt | Ketone | Ketone |

| 1. LiAlH₄; 2. H₂O | Dianion | Primary Amine | Amine openstax.orglibretexts.org |

| 1. DIBAL-H; 2. H₂O | Imine | Aldehyde | Aldehyde libretexts.org |

| H₃O⁺, heat | Amide | Carboxylic Acid | Carboxylic Acid chemguide.co.ukbyjus.com |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Amide | Carboxylic Acid | Carboxylic Acid chemguide.co.ukcommonorganicchemistry.com |

Reactivity of the Sulfanyl (B85325) Group (-SH)

The sulfanyl group (also known as a thiol or mercapto group) is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Its chemistry is characterized by the higher acidity and nucleophilicity of sulfur compared to oxygen, and its susceptibility to oxidation.

Thiols are significantly more acidic than their corresponding alcohols. wikipedia.orgchemistrysteps.com The S-H bond is weaker than the O-H bond, and the resulting thiolate anion (RS⁻) is more stable than an alkoxide anion because the negative charge is dispersed over a larger, more polarizable sulfur atom. chemistrysteps.com Consequently, thiols are readily deprotonated by bases like hydroxide to form thiolate ions. chemistrysteps.com

These thiolate anions are excellent nucleophiles, even more so than alkoxides. masterorganicchemistry.commsu.edu This enhanced nucleophilicity allows them to readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.commsu.edu Unlike alkoxides, which are also strong bases and can promote elimination reactions, the weaker basicity of thiolates means that substitution reactions are generally favored. chemistrysteps.commasterorganicchemistry.com

The sulfur atom in a thiol is in its lowest oxidation state (-2) and is easily oxidized. msu.edu

Oxidation to Sulfoxides and Sulfones: The thioethers that can be formed from the sulfanyl group are also susceptible to oxidation. Treatment with an appropriate oxidizing agent, such as hydrogen peroxide or a peracid, can convert a thioether into a sulfoxide (B87167) (R-S(=O)-R). libretexts.orgorganic-chemistry.org Careful control of reaction conditions is often necessary to prevent overoxidation. tandfonline.com If a stronger oxidizing agent or more forceful conditions are used, the sulfoxide can be further oxidized to a sulfone (R-S(=O)₂-R). libretexts.org

Alkylation and Acylation of the Sulfanyl Moiety

The sulfanyl (thiol) group of this compound is a key reactive site, readily undergoing S-alkylation and S-acylation. These reactions typically proceed via the nucleophilic sulfur atom of the more stable pyridine-2(1H)-thione tautomer. The sulfur atom readily attacks electrophilic carbon centers of alkylating or acylating agents.

Alkylation is a fundamental step in the synthesis of various fused heterocyclic systems, particularly thieno[2,3-b]pyridines. researchgate.net The reaction is generally carried out by treating the starting thione with an alkyl halide containing an electron-withdrawing group (EWG) in the presence of a base. researchgate.net The choice of base and solvent can vary widely, including potassium carbonate in acetone, sodium acetate (B1210297) in ethanol (B145695), or potassium hydroxide in dimethylformamide (DMF). researchgate.net These conditions facilitate the deprotonation of the thiol, forming a highly nucleophilic thiolate anion that subsequently displaces the halide from the alkylating agent.

The reaction of 3-cyanopyridine-2(1H)-thiones with 3-chloropentane-2,4-dione (B157559) leads to S-alkylated intermediates which can be further cyclized. researchgate.net Similarly, alkylation with chloromethyl sulfones has been used as a direct route to S-substituted products. researchgate.net

A variety of alkylating agents have been successfully employed, demonstrating the versatility of this transformation. The table below summarizes representative alkylation reactions.

| Alkylating Agent | Base/Catalyst | Solvent | Product Type |

| EWG-CH₂-Hal | K₂CO₃ | Acetone | S-Alkyl-3-sulfanylpyridine-2-carbonitrile |

| EWG-CH₂-Hal | AcONa | Ethanol | S-Alkyl-3-sulfanylpyridine-2-carbonitrile |

| EWG-CH₂-Hal | KOH | DMF/H₂O | S-Alkyl-3-sulfanylpyridine-2-carbonitrile |

| EWG-CH₂-Hal | Et₃N | Ethanol | S-Alkyl-3-sulfanylpyridine-2-carbonitrile |

| 3-Chloropentane-2,4-dione | Base | - | S-(2,4-pentanedion-3-yl) derivative |

| Chloromethyl sulfones | - | - | S-Sulfonylmethyl derivative |

Data sourced from various examples of alkylation on 3-cyanopyridine-2(1H)-thiones. researchgate.net

Acylation of the sulfanyl moiety follows a similar mechanistic pathway, involving nucleophilic attack of the sulfur on the acyl carbon of an acylating agent, such as an acyl chloride or anhydride. This results in the formation of a thioester.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions. wikipedia.orguoanbar.edu.iq This characteristic is further modulated by the presence of the electron-withdrawing cyano (-CN) group at the C2 position and the sulfanyl (-SH) group at the C3 position.

Electrophilic Substitution: Pyridine itself undergoes electrophilic aromatic substitution (SEAr) with difficulty, requiring vigorous conditions. wikipedia.orguoanbar.edu.iq The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iqimperial.ac.uk When substitution does occur, it is directed to the C3 (and C5) position. The presence of the strongly deactivating cyano group at C2 would be expected to further decrease the electron density of the ring, making electrophilic substitution on this compound even more challenging than on unsubstituted pyridine.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orguoanbar.edu.iq The nitrogen atom and the C2-cyano group in this compound work in concert to lower the electron density at the C4 and C6 positions, activating them for nucleophilic attack. While the C2 position is also electronically activated, it is already substituted. The sulfanyl group at C3 has a less pronounced directing effect for nucleophilic substitution. In related nitropyridine systems, it has been shown that a nitro group can be displaced by sulfur nucleophiles. nih.gov This suggests that if a suitable leaving group were present on the ring of this compound, nucleophilic substitution would be a viable reaction pathway. For instance, nucleophilic substitution on polyfluorinated pyridines is a common reaction, with initial attack often occurring at the 2- or 4-position. researchgate.net

Intramolecular Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.

A prominent example is the Gewald-type synthesis of 3-aminothieno[2,3-b]pyridines. This reaction sequence begins with the S-alkylation of this compound with an α-halo-ketone, α-halo-ester, or other activated alkyl halide. researchgate.net The resulting intermediate, a 3-(S-alkyl)pyridine-2-carbonitrile derivative, undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization. researchgate.net A strong base, such as sodium ethoxide or potassium hydroxide, is typically required to deprotonate the α-carbon of the alkyl substituent, generating a carbanion. researchgate.net This carbanion then attacks the electrophilic carbon of the adjacent cyano group, leading to ring closure and the formation of the thiophene (B33073) ring fused to the pyridine core. researchgate.netmdpi.com

| Precursor | Reagent(s) | Conditions | Product |

| This compound | 1. α-haloacetyl derivative (e.g., 2-chloro-N-phenylacetamide) 2. Base | 1. Alkylation 2. Base-catalyzed cyclization (e.g., KOH/DMF) | 3-Aminothieno[2,3-b]pyridine derivative |

| This compound | 1. Ethyl bromoacetate (B1195939) 2. Base | 1. Alkylation 2. Base-catalyzed cyclization (e.g., NaOEt/EtOH) | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |

| This compound | 1. Chloroacetonitrile 2. Base | 1. Alkylation 2. Base-catalyzed cyclization | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile |

This table illustrates the general pathway for the synthesis of thieno[2,3-b]pyridines from this compound derivatives. researchgate.netmdpi.comnih.gov

Furthermore, the resulting thieno[2,3-b]pyridine (B153569) derivatives can undergo subsequent annulation reactions to build more complex polycyclic systems. For example, a 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative can be treated with formamide (B127407) under reflux to construct a fused pyrimidine (B1678525) ring, yielding a pyrimido[4',5':4,5]thieno[2,3-b]pyridine. mdpi.com Annulation strategies are powerful methods for creating diverse N-heterocycles from pyridine precursors. nih.govmdpi.com

Radical-Mediated Transformations

The field of radical chemistry offers modern strategies for the functionalization of heterocyclic compounds, including pyridines. rsc.org While specific radical-mediated transformations of this compound are not extensively documented, the general reactivity of pyridines and sulfanyl compounds in radical reactions suggests potential pathways.

The pyridine ring can participate in radical reactions, such as those involving pyridine-boryl radicals, which can lead to novel functionalization. rsc.org Computational studies on pyridine-boryl radical-mediated cascades to form indolizines highlight the feasibility of radical-radical cross-coupling pathways involving pyridine derivatives. rsc.org It is conceivable that this compound could be a substrate in Minisci-type reactions, where a radical attacks the protonated pyridine ring, likely at the electron-deficient C4 or C6 positions.

The sulfanyl group can also be involved in radical processes. Thiols and thioethers are known to participate in various radical reactions, including addition to unsaturated bonds and radical cyclizations. For instance, acyl radical cyclization is a powerful method for forming ring systems. acs.org A synthetic strategy could potentially be devised where a radical is generated elsewhere in a molecule containing the this compound core, which then undergoes a radical cascade or cyclization involving either the pyridine ring or the sulfur-containing substituent. acs.orgnih.gov

Derivatization Strategies for Enhancing Molecular Complexity and Utility

Alkylation Reactions Targeting the Sulfanyl (B85325) Group for Thioether Formation

The sulfur atom of the sulfanyl (thiol) group is a soft nucleophile, making it highly reactive towards electrophilic carbon atoms. This reactivity is readily exploited in alkylation reactions to form stable thioether linkages, a common strategy for modifying the compound's structure and properties.

A primary method for forming thioethers from 3-Sulfanylpyridine-2-carbonitrile involves S-alkylation with halogenated organic compounds. In these reactions, the thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then displaces a halide from the alkylating agent in a nucleophilic substitution reaction.

Commonly used alkylating agents include simple alkyl halides like iodomethane, which introduces a methyl group, and functionalized halides like chloroacetone (B47974). The reaction with chloroacetone would yield a ketone-containing thioether, a versatile intermediate for further chemical transformations. scirp.orgscirp.orgresearchgate.net While specific studies on this compound are not detailed, the reaction of cyanoacetylhydrazine with chloroacetone illustrates the reactivity of such halogenated ketones. scirp.orgscirp.orgresearchgate.net More complex alkylations, analogous to Friedel-Crafts reactions, can also be achieved using appropriate catalysts. nih.gov

Table 1: Examples of Halogenated Compounds for S-Alkylation

| Alkylating Agent | Chemical Formula | Resulting Functional Group |

|---|---|---|

| Iodomethane | CH₃I | Methyl thioether |

| Chloroacetone | C₃H₅ClO | Acetonyl thioether |

| Benzyl Bromide | C₇H₇Br | Benzyl thioether |

For analytical purposes, particularly gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds. numberanalytics.comsigmaaldrich.com The sulfanyl group of this compound contains an acidic proton that can be replaced with a silyl (B83357) group. nih.gov

Silylation involves reacting the compound with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process replaces the hydrogen atom of the -SH group with a trimethylsilyl (B98337) (TMS) or other silyl group, which masks the polarity of the thiol, reduces intermolecular hydrogen bonding, and enhances its suitability for GC-based analysis. numberanalytics.comnih.gov While the term "esterification" is more commonly associated with carboxylic acids, thiols can react with acyl chlorides or anhydrides to form thioesters, another potential derivatization route.

Table 2: Common Silylating Agents for Derivatization

| Agent | Abbreviation | Silyl Group Introduced |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |

| N-Trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) |

Cycloaddition and Condensation Reactions for Fused Heterocycles

The pyridine (B92270) ring, particularly when activated by an electron-withdrawing cyano group, can participate in cycloaddition reactions to construct fused bicyclic and polycyclic heterocyclic systems. mdpi.com These reactions are powerful tools for generating molecular complexity in a single step. nih.gov

One such pathway is the inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reaction. Here, the electron-poor pyridine ring of this compound could act as the diene, reacting with an electron-rich dienophile (e.g., an enamine or an ynamine) to form a new six-membered ring. Studies on similarly activated 4-pyridazinecarbonitriles demonstrate the feasibility of this approach for creating fused benzonitriles. mdpi.com

Furthermore, the nitrile group itself is a valuable handle for cycloadditions. For instance, it can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or in-situ generated nitrile oxides to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. nih.govmdpi.com Condensation reactions, involving the reaction of the sulfanyl group or other activated positions with bifunctional reagents, provide another route to fused systems, as seen in the broader synthesis of functionalized pyridines. nih.govresearchgate.net

Table 3: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactant Partner | Resulting Fused System (Example) |

|---|---|---|

| Inverse-Demand [4+2] Cycloaddition | Electron-rich alkene | Dihydropyridopyridine derivative |

| [3+2] Cycloaddition with Azide (B81097) | Organic azide (e.g., NaN₃) | Tetrazolopyridine |

| [3+2] Cycloaddition with Nitrile Oxide | In-situ generated Ar-CNO | Oxadiazolopyridine |

Coordination Chemistry and Ligand Derivatization

Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for coordinating with metal ions. This compound, which exists in tautomeric equilibrium with 3-cyano-2(1H)-pyridinethione, is well-suited for this role. wikipedia.org The pyridine nitrogen atom and the exocyclic sulfur atom can act as a bidentate chelating ligand, binding to a single metal center to form stable five-membered rings.

This coordination behavior is analogous to that of the well-studied ligand 2-mercaptopyridine (B119420). wikipedia.org By reacting this compound with various metal salts (e.g., Co(II), Fe(III), Cu(II), Zn(II)), a diverse range of metal complexes can be synthesized. nih.govresearchgate.net These complexes can exist as simple mononuclear species or extend into multi-dimensional coordination polymers, depending on the metal's coordination geometry and the reaction conditions. researchgate.netresearchgate.net The electronic properties of the ligand, influenced by the cyano group, can tune the magnetic and optical properties of the resulting metal complexes.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy focuses on the hydrogen nuclei within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different environments will resonate at different frequencies, providing a map of the various types of hydrogens present. libretexts.org

For 3-Sulfanylpyridine-2-carbonitrile, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. rsc.orgchemicalbook.comchemicalbook.com The exact chemical shifts and coupling patterns depend on the substitution pattern of the pyridine ring. The proton on the carbon adjacent to the nitrogen (C6) is generally the most deshielded, followed by the proton at C4, and then the proton at C5. The sulfanyl (B85325) group (-SH) proton would likely appear as a broad singlet, and its chemical shift can be variable and is sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H4 | ~7.8 - 8.2 |

| H5 | ~7.2 - 7.6 |

| H6 | ~8.5 - 8.9 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift range for ¹³C is much larger than for ¹H, which often allows for the resolution of all unique carbon signals. youtube.comlibretexts.org

In this compound, the carbon atoms of the pyridine ring will have distinct chemical shifts. The carbonitrile carbon (C≡N) typically resonates in the range of 110-125 ppm. wisc.eduoregonstate.edu The carbons of the pyridine ring will appear in the aromatic region (approximately 120-160 ppm). oregonstate.eduresearchgate.netresearchgate.net The carbon attached to the sulfanyl group (C3) will be influenced by the sulfur atom, and the carbon attached to the nitrile group (C2) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~115 - 125 |

| C3 | ~130 - 140 |

| C4 | ~125 - 135 |

| C5 | ~120 - 130 |

| C6 | ~145 - 155 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural details by showing correlations between nuclei.

COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of the proton-bearing fragments of the molecule. nih.gov

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. researchgate.netcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edu For this compound, HMBC would be instrumental in confirming the positions of the sulfanyl and carbonitrile groups relative to the protons on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nist.govnist.gov Each type of bond vibrates at a characteristic frequency, and a peak on the IR spectrum corresponds to a specific bond vibration.

For this compound, key functional groups that can be identified include:

C≡N (Nitrile): A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹. nih.gov

S-H (Thiol): A weak, broad peak may appear around 2550-2600 cm⁻¹. This peak can sometimes be difficult to observe.

C=C and C=N (Aromatic Ring): Several peaks will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H (Aromatic): Stretching vibrations for the C-H bonds on the pyridine ring will appear above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2260 |

| S-H (Thiol) | 2550 - 2600 (weak, broad) |

| C=C, C=N (Aromatic) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated systems, such as the pyridine ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The pyridine ring itself is a chromophore. The presence of the sulfanyl and carbonitrile substituents will influence the energy of the electronic transitions and thus the wavelength of maximum absorbance (λmax). The expected transitions are π→π* and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. libretexts.orgrsc.org The UV-Vis spectrum would likely show absorption bands in the ultraviolet region, and the specific λmax values can be compared to similar known compounds to aid in structural confirmation. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound (C₆H₄N₂S), the expected molecular weight is approximately 136.17 g/mol . bldpharm.combldpharm.com In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ would be observed at an m/z value of approximately 136. The fragmentation pattern would show the loss of specific fragments, such as the sulfanyl group (-SH), the nitrile group (-CN), or hydrogen cyanide (HCN), which can help to confirm the connectivity of the atoms in the molecule.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline solid. The technique provides precise atomic coordinates, from which it is possible to derive accurate bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and packing within the crystal lattice. nih.gov

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract this incident beam, producing a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. mdpi.com From this map, the positions of the individual atoms can be determined with very high precision.

While the XRD method is definitive, its application is contingent upon the ability to grow single crystals of sufficient size and quality. rsc.org For this compound, specific crystallographic data from single-crystal XRD studies are not widely available in the surveyed literature. However, if such a study were performed, it would yield a set of crystallographic parameters similar to those presented in the illustrative table below. This table shows the typical data one would obtain, providing a complete structural description of the molecule in the solid state.

Table 1: Illustrative Crystallographic Data Parameters for a Molecular Crystal. This table represents the type of data obtained from a single-crystal XRD experiment, not actual measured data for this compound.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₆H₄N₂S |

| Formula Weight | The mass of one mole of the compound. | 136.18 g/mol |

| Crystal System | The crystal system to which the unit cell belongs (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal structure. | Pnma |

| a, b, c (Å) | The dimensions of the unit cell axes in angstroms. | a = 11.4 Å, b = 12.2 Å, c = 11.2 Å |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90°, β = 90°, γ = 90° |

| Volume (ų) | The volume of a single unit cell. | 1553.2 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.32 g/cm³ |

| R-factor | An indicator of the quality of the fit between experimental and calculated data. | ~0.05 |

Other Relevant Spectroscopic Techniques

Beyond the primary methods of NMR, IR, and Mass Spectrometry, other specialized techniques can offer further structural or electronic insights, though their application depends on the specific properties of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species possessing unpaired electrons. nih.gov Its fundamental principle involves detecting the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states. aps.org

For this compound, which is a standard organic molecule with a closed-shell electronic configuration, all electrons are paired in its ground state. Consequently, the molecule is diamagnetic and does not produce an EPR signal. Therefore, EPR is not a relevant technique for the direct characterization of this compound in its native form.

The technique would only become applicable under specific circumstances where an unpaired electron is introduced into the molecular system. Such scenarios could include:

Formation of a Radical Ion: If the molecule were to be chemically or electrochemically reduced to a radical anion or oxidized to a radical cation.

Complexation with a Paramagnetic Metal: If the molecule were used as a ligand to coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex could be studied by EPR to probe the metal's coordination environment. nih.govresearchgate.net

No studies utilizing these specific approaches for this compound were identified in the surveyed literature.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and then detecting the light emitted as the molecule relaxes from an excited electronic state back to the ground state. For a molecule to be fluorescent, it must efficiently absorb light and possess a suitable electronic structure, often involving rigid, conjugated π-systems, that allows for radiative emission.

While some pyridine-based compounds are known to exhibit fluorescence, making them useful as biological probes or in materials science researchgate.net, the specific fluorescence properties of this compound are not well-documented. The presence of the sulfur atom and the potential for different conformations could influence its excited-state dynamics, possibly leading to non-radiative decay pathways that quench fluorescence. A detailed photophysical study would be required to determine if this compound fluoresces and to measure its excitation and emission spectra, quantum yield, and fluorescence lifetime.

Computational Chemistry Investigations of 3 Sulfanylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is used to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. researchgate.net Functionals like B3LYP are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations. nih.govresearchgate.net

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. researchgate.net For 3-Sulfanylpyridine-2-carbonitrile, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers (spatial arrangements of atoms) and the energy barriers between them. mdpi.comnih.gov This is particularly relevant for the sulfanyl (B85325) (-SH) group, which can rotate relative to the pyridine (B92270) ring. DFT calculations can reveal the relative energies of these different conformers, indicating which are most likely to be present under given conditions. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact molecule were not found in the provided search context. The parameters are based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C2-C3 | 1.41 Å |

| C3-S | 1.78 Å | |

| C2-CN | 1.45 Å | |

| C-N (cyano) | 1.16 Å | |

| Bond Angle | C2-C3-S | 121.5° |

| N1-C2-C3 | 122.0° | |

| C3-C2-CN | 119.5° | |

| Dihedral Angle | S-C3-C2-N1 | 0.0° / 180.0° |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would likely show the HOMO localized around the electron-rich sulfur atom and pyridine nitrogen, while the LUMO might be distributed over the electron-withdrawing nitrile group and the pyridine ring. nih.govresearchgate.netresearchgate.netmdpi.com

Analysis of charge distribution, often visualized with a Molecular Electrostatic Potential (MESP) map, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. biointerfaceresearch.com In this compound, negative potential would be expected around the nitrogen atoms and the sulfur atom, indicating sites susceptible to electrophilic attack, while positive potential would be found around the hydrogen atoms. biointerfaceresearch.com

Table 2: Predicted Frontier Orbital Energies for this compound Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.15 |

| HOMO-LUMO Gap (Egap) | 4.70 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nist.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the computed spectrum with an experimental one, chemists can confirm the structure of the synthesized compound and assign specific peaks to particular functional groups. For this compound, key predicted frequencies would include the C≡N stretch of the nitrile group, the S-H stretch, and various C-C and C-N stretching and bending modes within the pyridine ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| C≡N Stretch | Nitrile | ~2230 |

| S-H Stretch | Sulfanyl | ~2550 |

| C-S Stretch | Thioether-like | ~700 |

| Aromatic C-H Stretch | Pyridine Ring | ~3050-3100 |

| Ring Vibrations | Pyridine Ring | ~1400-1600 |

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane.

Predicting 1H and 13C NMR spectra can be invaluable for structure elucidation, helping to assign signals in an experimental spectrum and distinguish between different isomers. nih.govmdpi.com The accuracy of these predictions can be enhanced by using machine learning models trained on large datasets of calculated and experimental values. nih.govrsc.org

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table presents hypothetical data for illustrative purposes.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| 13C (C2-CN) | 118.5 |

| 13C (C3-SH) | 145.2 |

| 1H (H4) | 7.80 |

| 1H (H5) | 7.35 |

| 1H (H6) | 8.50 |

| 1H (SH) | 4.10 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time to study the dynamic behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over a period, revealing its flexibility and the conformational changes it undergoes. nih.gov

For this compound, an MD simulation would provide insight into the rotational freedom of the sulfanyl group and the flexibility of the pyridine ring at a given temperature. This generates a dynamic picture of the molecule's conformational landscape, showing which shapes are readily accessible and how the molecule might change its conformation to interact with other molecules, such as a solvent or a biological target. nih.govnih.gov

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.govelsevierpure.com In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of a molecule onto a surface or its solvation in a liquid. nih.govdocumentsdelivered.com

For this compound, MC simulations could be used to model its adsorption onto a material like a carbon nanotube or a metal surface. nih.govresearchgate.net The simulation would explore vast numbers of possible positions and orientations of the molecule on the surface, calculating the interaction energy for each. By analyzing the results, researchers can determine the most favorable adsorption sites and orientations, as well as thermodynamic properties of the adsorption process, such as the adsorption energy. researchgate.net This is crucial for applications in materials science and catalysis.

Prediction of Non-Linear Optical (NLO) Properties

The field of non-linear optics explores the interaction of intense light with materials, leading to a range of phenomena with applications in optical communications, data storage, and frequency conversion. Computational methods, particularly Density Functional Theory (DFT), have become indispensable in the rational design of molecules with significant NLO responses. The key parameter of interest is the first hyperpolarizability (β), a tensor quantity that governs the second-order NLO response.

While specific DFT calculations for this compound are not extensively reported in publicly accessible literature, we can infer its potential NLO properties based on studies of analogous molecular structures. Pyridine derivatives, particularly those with donor-acceptor substituents, are a well-studied class of NLO chromophores. The cyano (-CN) group acts as a strong electron-withdrawing group, while the sulfanyl (-SH) group can function as an electron-donating group. This push-pull arrangement across the pyridine ring is a classic design strategy for enhancing the molecular hyperpolarizability.

The theoretical determination of NLO properties typically involves the following computational steps:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Property Calculation: The electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are then calculated.

The total first hyperpolarizability is often reported as a scalar quantity, β_tot, derived from the individual tensor components.

Table 1: Hypothetical NLO Properties of this compound and Reference Compounds

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| This compound | Data not available | Data not available | Data not available |

| p-Nitroaniline (Reference) | 6.2 | 44.7 | 9.2 x 10^-30 esu |

| Urea (B33335) (Reference) | 4.56 | 22.3 | 0.38 x 10^-30 esu |

Note: The values for this compound are not available from the performed searches. The reference values for p-Nitroaniline and Urea are provided for context.

The magnitude of the first hyperpolarizability is critically dependent on the extent of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. For this compound, the charge transfer would occur from the sulfanyl group to the cyano group through the π-system of the pyridine ring. Computational studies on similar push-pull pyridine systems have demonstrated that the strategic placement of donor and acceptor groups can lead to significant enhancement of NLO properties.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing a molecular-level understanding of how chemical transformations occur. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For this compound, theoretical modeling could explore various reactions, such as its synthesis or its participation in further chemical transformations. A common reaction involving nitriles and sulfanyl groups is the formation of thiazole (B1198619) or other heterocyclic systems.

The theoretical investigation of a reaction pathway typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most challenging part of the calculation.

Frequency Calculation: Vibrational analysis is conducted on all optimized structures. Reactants and products should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

The activation energy (Ea) of the reaction, which determines the reaction rate, can be calculated as the energy difference between the transition state and the reactants.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | This compound + Electrophile | [TS1] | Intermediate 1 | Data not available |

| Step 2: Ring Closure | Intermediate 1 | [TS2] | Cyclized Product | Data not available |

Note: Specific data for reaction pathways involving this compound is not available from the performed searches. This table illustrates the type of data that would be generated from such a theoretical study.

By examining the geometries of the transition states, chemists can gain insights into the key bond-forming and bond-breaking events that govern the reaction. This understanding is crucial for optimizing reaction conditions and for designing new synthetic routes.

Applications in Advanced Organic Synthesis and Materials Science

3-Sulfanylpyridine-2-carbonitrile as a Key Precursor for Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound allows it to serve as an ideal starting material for the synthesis of various fused heterocyclic compounds. The sulfur atom and the nitrile group, in conjunction with the pyridine (B92270) ring, provide multiple reaction sites for cyclization reactions, leading to the formation of polycyclic systems with diverse biological and chemical properties.

Synthesis of Thieno[2,3-b]pyridines

One of the most prominent applications of this compound and its derivatives is in the synthesis of thieno[2,3-b]pyridines. This scaffold is of significant interest due to its presence in a wide range of biologically active molecules. The general synthetic strategy involves the S-alkylation of the sulfanyl (B85325) group followed by an intramolecular cyclization.

The reaction of a 2-mercaptonicotinonitrile (B1308631) derivative with various alpha-halo ketones, esters, or nitriles introduces a side chain that can subsequently cyclize. For instance, treatment of 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile with chloroacetone (B47974), followed by base-catalyzed cyclization, yields the corresponding 3-aminothieno[2,3-b]pyridine derivative. mdpi.com The Thorpe-Ziegler condensation is a key step in this process, where the methylene (B1212753) group adjacent to the sulfur atom attacks the cyano group, leading to the formation of an enamino ester or nitrile, which then tautomerizes to the more stable amino-thiophene ring.

A variety of reagents can be used to construct the thiophene (B33073) ring, leading to a diverse array of substituted thieno[2,3-b]pyridines. The table below summarizes some examples of reactants and the resulting thieno[2,3-b]pyridine (B153569) derivatives.

| Starting Material | Reactant | Resulting Product Core |

| 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | Chloroacetone | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone |

| 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | Ethyl bromoacetate (B1195939) | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate |

| 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | Chloroacetonitrile | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile |

These synthesized thieno[2,3-b]pyridines can serve as intermediates for further functionalization and the construction of more complex heterocyclic systems. researchgate.net For example, the amino group at the 3-position is a versatile handle for introducing various substituents or for participating in further cyclization reactions.

Synthesis of Pyrimidino[4′,5′:4,5]thieno[3,2-d]pyrimidines

The 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivatives, synthesized from this compound, are excellent precursors for the construction of more complex fused heterocyclic systems, such as pyrimido[4′,5′:4,5]thieno[3,2-d]pyrimidines. These polycyclic structures are of interest in medicinal chemistry.

The synthesis of these systems typically involves the reaction of the 3-aminothieno[2,3-b]pyridine-2-carbonitrile with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. For example, heating 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formamide leads to the formation of the corresponding 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. mdpi.com Alternatively, reaction with triethyl orthoformate followed by treatment with a nucleophile can also yield the pyrimidine (B1678525) ring.

The following table outlines the synthesis of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivative.

| Precursor | Reagent | Resulting Product |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Triethyl orthoformate / Acetic anhydride | Ethyl N-[6-(5-bromobenzofuran-2-yl)-2-cyano-thieno[2,3-b]pyridin-3-yl]-formimidoate |

The resulting pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold can be further modified to explore structure-activity relationships for various biological targets.

Construction of Other Polycyclic Pyridine-Derived Structures

The versatility of this compound and its derivatives extends beyond the synthesis of thieno[2,3-b]pyridines and their fused pyrimidine analogues. The reactive nature of the functional groups present allows for the construction of a wide variety of other polycyclic pyridine-derived structures.

For example, 3-aminothieno[2,3-b]pyridine derivatives can be used to synthesize pyridothienotriazines and pyridothienotriazepines through diazotization reactions followed by cyclization with appropriate reagents. researchgate.net Furthermore, the amino group of 3-aminothieno[2,3-b]pyridines can react with various electrophiles to introduce a range of substituents, which can then participate in subsequent cyclization reactions to form novel polycyclic systems. nih.gov

The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, a related pyridine carbonitrile derivative, with reagents like ethyl acetoacetate, acetic anhydride, and urea (B33335) leads to the formation of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov This highlights the general utility of the aminopyridine carbonitrile scaffold in the synthesis of fused pyrimidine rings.

Integration into Multifunctional Materials and Organic-Inorganic Hybrid Systems

The unique electronic and coordination properties of this compound make it an attractive candidate for integration into multifunctional materials and organic-inorganic hybrid systems. The presence of heteroatoms like sulfur and nitrogen provides potential binding sites for metal ions, making these molecules suitable as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs).

While specific examples of the direct integration of this compound into such materials are not extensively documented in the provided search results, the principles of organic-inorganic hybrid material design suggest its potential. These materials combine the properties of both organic and inorganic components, often resulting in synergistic effects and novel functionalities.

The sulfanyl group can act as a soft donor for various metal ions, while the pyridine nitrogen provides a stronger coordination site. The cyano group can also participate in coordination or be further modified to introduce other functional groups. This multi-dentate character could allow this compound to bridge metal centers, forming extended networks. The resulting hybrid materials could exhibit interesting electronic, optical, or catalytic properties.

Role as a Versatile Synthon in Complex Molecule Construction

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives are excellent examples of versatile synthons in the construction of complex molecules. nih.gov

The reactivity of the sulfanyl, cyano, and pyridine functionalities allows for a wide range of chemical transformations. As demonstrated in the synthesis of fused heterocyclic systems, this molecule can be elaborated in a stepwise manner to build up molecular complexity. The initial pyridine carbonitrile core provides a stable and readily accessible starting point for the introduction of various substituents and the formation of new rings.

The ability to generate highly functionalized intermediates, such as the 3-aminothieno[2,3-b]pyridines, further enhances its utility as a synthon. These intermediates can then be used in a variety of subsequent reactions to access a diverse range of target molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov The development of multicomponent reactions involving precursors to sulfanylpyridine carbonitriles further underscores their importance as efficient building blocks in modern organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Sulfanylpyridine-2-carbonitrile and its derivatives in academic settings?

- Methodological Answer : The compound can be synthesized via domino reactions or cyclocondensation of nitrile-containing precursors with thiols under controlled conditions. For example, derivatives of 3-cyanopyridine are synthesized using diastereoselective methods, such as those described for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, where reaction temperature (e.g., 80–100°C) and catalysts (e.g., triethylamine) are critical . Thiol incorporation may involve nucleophilic substitution at the pyridine ring, as seen in analogous compounds like 2-sulfanylcyclopenta[b]pyridine-3-carbonitrile .

Q. How can researchers characterize the molecular structure of this compound experimentally?